molecular formula C14H19ClN2O3S B4192366 N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4192366
M. Wt: 330.8 g/mol
InChI Key: GVJFPMWVMBMSQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide often involves multi-step organic reactions, including the coupling of specific phenylsulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For instance, a series of 2-O-substituted derivatives of a related sulfonamide compound was synthesized through a process involving the coupling of benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles in the presence of sodium hydride and dimethyl formamide (DMF) (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by a piperidine nucleus, which is a common feature in molecules showing biological activity. The structural analysis often involves spectroscopic methods, including NMR and IR spectroscopy, to confirm the identity and purity of the synthesized compounds. The presence of a piperidine ring, a sulfonyl group, and various substituents significantly influences the compound's biological activity and interaction with biological targets (Sugimoto et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide derivatives can include nucleophilic substitutions, where the active sites on the molecule react with various nucleophiles to form new compounds. Such reactions are pivotal for modifying the chemical structure to enhance biological activity or to study mechanism of action. The reactivity of such compounds is often dictated by the electronic nature of the substituents attached to the aromatic ring and the piperidine nucleus.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties can influence the compound's bioavailability, distribution, and overall efficacy as a therapeutic agent. Studies have indicated that modifications on the piperidine ring and sulfonyl group can significantly affect these physical properties, thereby affecting their pharmacokinetic profiles (Back & Nakajima, 2000).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-10-12(15)6-3-7-13(10)16-14(18)11-5-4-8-17(9-11)21(2,19)20/h3,6-7,11H,4-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJFPMWVMBMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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